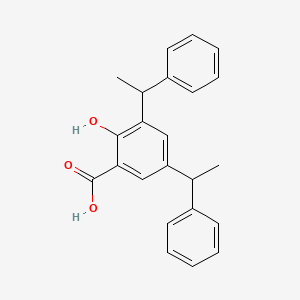

2-hydroxy-3,5-bis(1-phenylethyl)benzoic Acid

Description

2-Hydroxy-3,5-bis(1-phenylethyl)benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2 and two 1-phenylethyl groups at positions 3 and 5 of the aromatic ring. This structure confers unique physicochemical properties, including increased lipophilicity due to the bulky 1-phenylethyl substituents, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No. |

53721-15-6 |

|---|---|

Molecular Formula |

C23H22O3 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid |

InChI |

InChI=1S/C23H22O3/c1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18/h3-16,24H,1-2H3,(H,25,26) |

InChI Key |

UXDLAKCKZCACAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-Hydroxy-3,5-bis(1-phenylethyl)benzoic acid, a compound with potential therapeutic applications, has garnered attention for its various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound is characterized by a hydroxyl group and two phenylethyl substituents attached to a benzoic acid backbone. Its molecular formula is C18H22O3, and it has a molecular weight of 290.37 g/mol.

1. Anti-inflammatory Properties

Research indicates that 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

2. Antioxidant Effects

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a notable ability to neutralize free radicals, thereby protecting cells from oxidative stress .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.6 |

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies show effective inhibition of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

4. Anticancer Potential

Preliminary studies suggest that 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving human monocytes treated with lipopolysaccharides (LPS), the application of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid resulted in a significant reduction in the secretion of inflammatory mediators compared to untreated controls. The study highlighted its potential therapeutic role in inflammatory diseases.

Case Study 2: Antioxidant Efficacy

A comparative analysis was conducted on various phenolic compounds, including 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid. The results indicated that this compound exhibited superior antioxidant activity compared to other tested phenolics, suggesting its potential use in formulations aimed at combating oxidative stress-related disorders.

The biological effects of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

- Inhibition of NF-kB Pathway : By blocking the activation of NF-kB, the compound reduces the transcription of inflammatory cytokines.

- Scavenging Free Radicals : Its phenolic structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases.

Comparison with Similar Compounds

Key Research Findings

- Hydrogen Bonding and Crystallization : The hydroxyl group's position (2 vs. 4) significantly influences hydrogen-bonding networks, affecting crystal packing and stability .

- Toxicity-Substituent Relationship : Sulfonated derivatives exhibit higher corrosivity due to extreme pH and charged groups, whereas alkyl-substituted analogs show lower acute toxicity .

- Synthetic Utility : Esterification and sulfonation expand the compound’s applicability in drug delivery and industrial formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.